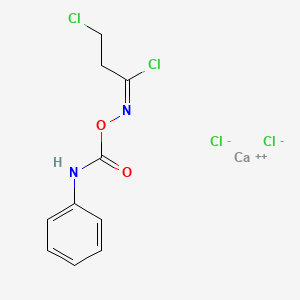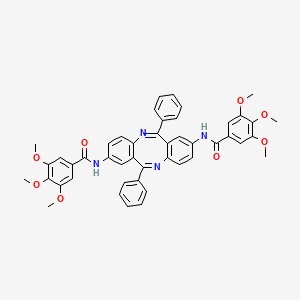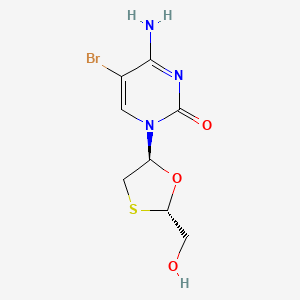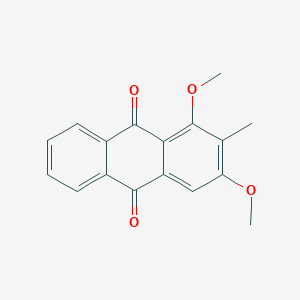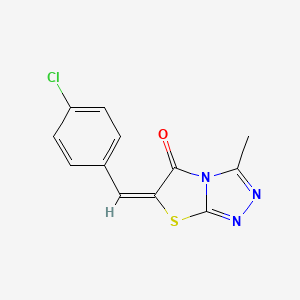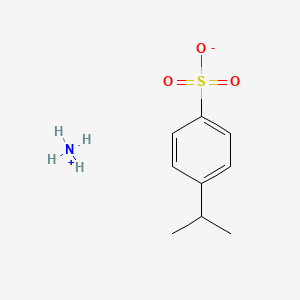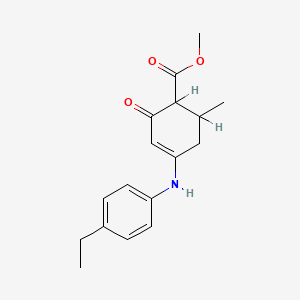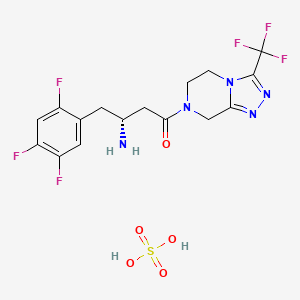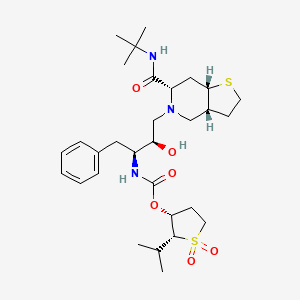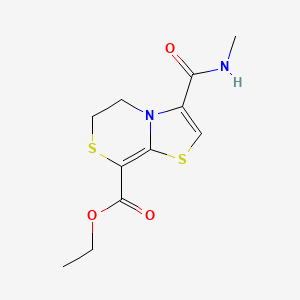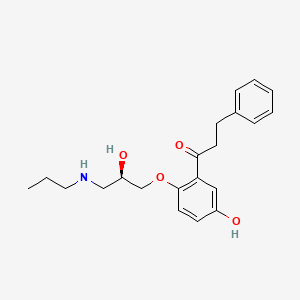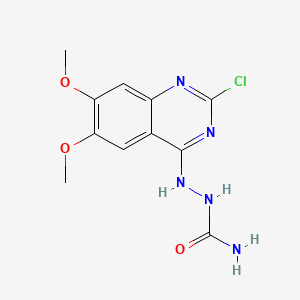
2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline is a quinazoline derivative with significant potential in various scientific fields. This compound is characterized by the presence of chloro, methoxy, and semicarbazido groups attached to a quinazoline core. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline typically involves multiple steps. One common method starts with the nitration of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal, followed by reduction and cyclization to form 4-hydroxy-6,7-dimethoxyquinoline. Finally, chlorination of this compound yields 4-chloro-6,7-dimethoxyquinoline .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves the use of accessible raw materials, mild reaction conditions, and simple after-treatment procedures to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted quinazolines .
科学的研究の応用
2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,4-Dichloro-6,7-dimethoxyquinazoline: This compound shares a similar quinazoline core but has two chloro groups instead of one.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: This derivative has an amino group at the 4-position instead of a semicarbazido group.
Uniqueness
2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline is unique due to the presence of the semicarbazido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
特性
CAS番号 |
134749-19-2 |
|---|---|
分子式 |
C11H12ClN5O3 |
分子量 |
297.70 g/mol |
IUPAC名 |
[(2-chloro-6,7-dimethoxyquinazolin-4-yl)amino]urea |
InChI |
InChI=1S/C11H12ClN5O3/c1-19-7-3-5-6(4-8(7)20-2)14-10(12)15-9(5)16-17-11(13)18/h3-4H,1-2H3,(H3,13,17,18)(H,14,15,16) |
InChIキー |
PFWSCGTYSKDAGX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)NNC(=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


